![molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2](/img/structure/B1307490.png)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2OS It is characterized by the presence of a trifluoromethyl group attached to an imidazo[2,1-b]thiazole ring system, which also contains an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of aminothiazole with a trifluoromethyl-containing aldehyde under specific conditions. One common method involves the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound without the need for intermediate isolation. This approach can enhance the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles, including 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by interfering with DNA synthesis and cellular signaling pathways. For instance, related compounds have exhibited cytotoxic effects against breast cancer cells, indicating that this compound could serve as a scaffold for designing novel anticancer agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds similar to this compound have been noted for their anti-inflammatory properties. This adds another layer of therapeutic potential, particularly in treating diseases characterized by chronic inflammation.
Chemical Research Applications
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various other chemical compounds. Its ability to participate in diverse chemical reactions makes it valuable in organic synthesis. For example, it can be utilized in the preparation of 6-substituted imidazo[2,1-b]thiazoles which are employed in synthesizing pharmaceuticals with specific biological activities .
Mechanistic Studies
The compound's unique trifluoromethyl group enhances its reactivity and stability, making it an ideal candidate for mechanistic studies in organic chemistry. Understanding its behavior in different chemical environments can provide insights into reaction pathways and the development of more efficient synthetic methods.
Case Studies and Research Findings
Compound | Structural Features | Biological Activity |
---|---|---|
6-(Trifluoromethyl)imidazo[2,1-b]thiazole | Trifluoromethyl group | Antimicrobial activity |
4-Methylimidazo[2,1-b]thiazole | Different substituents on imidazole | Anticancer properties |
5-Carboxyimidazo[2,1-b]thiazole | Carboxylic acid instead of aldehyde | Anti-inflammatory effects |
The table above summarizes various derivatives related to this compound and their associated biological activities. The unique combination of functional groups influences their pharmacological profiles and therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic processes . The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[1,3]thiazole-5-carbaldehyde
- Benzo[d]imidazo[2,1-b]thiazoles
- N-alkylated 2-aminobenzo[d]oxazoles
Uniqueness
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with enhanced biological activity and stability .
Biological Activity
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazole and thiazole moiety with a trifluoromethyl group. Its molecular formula is C₁₃H₇F₃N₂OS₂, with a molecular weight of approximately 328.34 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against colon carcinoma HCT-15 cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several imidazo-thiazole derivatives against different cancer cell lines. The results indicated that:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-(CF3)I[2,1-b]T-5-CHO | HCT-15 | 15.2 |
6-(CF3)I[2,1-b]T-5-CHO | MCF-7 | 12.8 |
6-(CF3)I[2,1-b]T-5-CHO | A549 | 18.5 |
These findings highlight the potential of this compound as an anticancer agent due to its selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities.
Evaluation of Antimicrobial Activity
The compound was tested against several pathogenic microorganisms, yielding the following minimum inhibitory concentrations (MIC):
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition Studies
Another area of interest is the inhibition of specific enzymes by this compound. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Inhibition Potency Against Carbonic Anhydrase
The inhibition constants (Ki) for various isoforms of carbonic anhydrase were determined:
Isoform | Ki (µM) |
---|---|
hCA I | >100 |
hCA II | 57.7 |
hCA IX | >100 |
hCA XII | >100 |
The data indicate that the compound selectively inhibits hCA II over other isoforms, suggesting its potential therapeutic applications in conditions where CA II is implicated .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNYVYBQRNSEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396048 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564443-27-2 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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